molecular formula C8H7BrN2S B6608057 2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine CAS No. 2839156-73-7

2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine

Cat. No.: B6608057
CAS No.: 2839156-73-7
M. Wt: 243.13 g/mol
InChI Key: UAJWDSMDZJAIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine, or 2-Br-5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridine, is a heterocyclic compound that has been studied for its various properties and applications. It is a part of the pyridine family and is a derivative of the thiazole ring. It has been studied for its potential applications in various fields, including medicine, organic synthesis, and biochemistry.

Scientific Research Applications

2-Br-5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridine has been studied for its potential applications in various scientific research fields. It has been found to be a useful reagent in organic synthesis, as it can be used to synthesize various compounds. It has also been studied for its potential applications in biochemistry and medicine. It has been found to have potential anti-inflammatory and anti-cancer properties, as well as potential applications in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 2-Br-5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridine is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It is also believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
2-Br-5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridine has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases. It has also been found to have potential anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells. Additionally, it has been found to have potential neuroprotective properties, as it has been found to protect neurons from damage.

Advantages and Limitations for Lab Experiments

The use of 2-Br-5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridine in lab experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable, making it a useful reagent in organic synthesis. Additionally, it has a wide range of potential applications, making it a useful tool for research. However, there are some limitations to its use. It is not as widely available as some other compounds, making it difficult to obtain in some areas. Additionally, it is not as well-studied as some other compounds, making it difficult to predict its effects in certain situations.

Future Directions

The potential applications of 2-Br-5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridine are vast and there are many potential future directions for research. One potential future direction is to further study its potential anti-inflammatory and anti-cancer properties. Additionally, further research could be done to determine its potential applications in the treatment of neurological disorders. Additionally, further research could be done to determine its potential applications in organic synthesis and biochemistry. Finally, further research could be done to improve the availability of the compound and to further understand its biochemical and physiological effects.

Synthesis Methods

2-Br-5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridine can be synthesized through a variety of methods. The most common method is through the reaction of 1-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine with bromine in acetic acid. Other methods include the reaction of 1-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine with potassium iodide in acetic acid and the reaction of 1-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine with hydrochloric acid in acetic acid.

Properties

IUPAC Name

2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-3-5(2)10-7-6(4)12-8(9)11-7/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJWDSMDZJAIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.